molecular formula C24H17FN2O2S B11418532 3-benzyl-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-benzyl-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418532
M. Wt: 416.5 g/mol
InChI Key: HKDRWYYSRHGLIH-UHFFFAOYSA-N
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Description

3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by the presence of a benzyl group, a fluorobenzyl group, and a benzothieno[3,2-d]pyrimidine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Fluorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and fluorobenzyl halides in the presence of a suitable base.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides and fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-benzimidazole-2-thione: Shares a similar benzyl group but differs in the core structure.

    3-fluorobenzyl-1H-pyrimidine-2,4-dione: Contains the fluorobenzyl group but lacks the benzothieno core.

Uniqueness

3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the combination of its benzyl, fluorobenzyl, and benzothieno[3,2-d]pyrimidine moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H17FN2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

3-benzyl-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17FN2O2S/c25-18-10-6-9-17(13-18)15-26-21-19-11-4-5-12-20(19)30-22(21)23(28)27(24(26)29)14-16-7-2-1-3-8-16/h1-13H,14-15H2

InChI Key

HKDRWYYSRHGLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)F

Origin of Product

United States

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